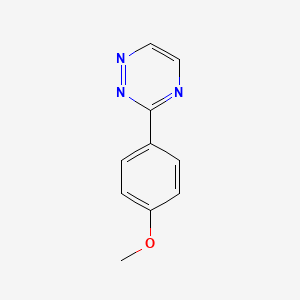3-(4-Methoxyphenyl)-1,2,4-triazine
CAS No.: 62258-29-1
Cat. No.: VC19468020
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62258-29-1 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1,2,4-triazine |
| Standard InChI | InChI=1S/C10H9N3O/c1-14-9-4-2-8(3-5-9)10-11-6-7-12-13-10/h2-7H,1H3 |
| Standard InChI Key | XTPVNZQBAOODPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=CN=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Properties
-
Molecular Formula:
-
Molecular Weight: 187.20 g/mol
-
IUPAC Name: 3-(4-Methoxyphenyl)-1,2,4-triazine
-
CAS Registry: 69466-85-9 (closely related analog: 3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazine)
The compound features a planar 1,2,4-triazine ring with nitrogen atoms at positions 1, 2, and 4. The 4-methoxyphenyl group at position 3 introduces electron-donating effects via the methoxy substituent, influencing reactivity and intermolecular interactions.
Spectroscopic Data
-
IR Spectroscopy: Characteristic peaks include at ~1600 cm and at ~2850 cm .
-
: Signals for aromatic protons appear at δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm .
Synthesis and Structural Elucidation
Synthetic Routes
3-(4-Methoxyphenyl)-1,2,4-triazine is typically synthesized via cyclization or substitution reactions:
-
Cyclocondensation: Reaction of 4-methoxyphenylhydrazine with nitriles or cyanoguanidine under acidic conditions .
-
Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling of halogenated triazines with 4-methoxyphenylboronic acid (yields: 70–85%) .
-
Solvent-Free Methods: Efficient synthesis using -halosulfonamides as catalysts (e.g., ZrOCl·8HO) .
Crystal Structure Analysis
Single-crystal X-ray diffraction of analogs (e.g., 3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazine) reveals:
-
Bond Lengths: C–N bonds in the triazine ring range from 1.31–1.35 Å, consistent with aromatic delocalization .
-
Dihedral Angles: The methoxyphenyl group forms a 45–60° angle with the triazine plane, optimizing π-π stacking .
Chemical Reactivity and Functionalization
Key Reactions
-
Nucleophilic Substitution: The triazine ring undergoes substitution at position 5 with amines, thiols, or alkoxides .
-
Electrophilic Aromatic Substitution: Methoxy-directed nitration or halogenation occurs at the phenyl ring .
-
Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Pb(II), Pd(II)), forming complexes with applications in OLEDs .
Stability and Degradation
Pharmacological Applications
Anticancer Activity
Antimicrobial Properties
-
Bacterial Strains: Active against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 µg/mL) .
-
Antitubercular Activity: MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv .
Enzyme Inhibition
Material Science Applications
Coordination Polymers
-
Lead(II) Complexes: [Pb(μ-PMPT)Br] exhibits a PbNBr coordination sphere, used in OLEDs .
-
Luminescence: Emission maxima at 450–480 nm (quantum yield: 0.32) .
Polymer Additives
Comparative Analysis of Analogous Derivatives
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume